molecular formula C21H20N2O4 B253097 N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

货号 B253097
分子量: 364.4 g/mol
InChI 键: HVPCOUPUIVQTNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor developed by Takeda Pharmaceutical Company Limited for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells.

作用机制

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is a highly selective inhibitor of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide blocks the downstream signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In addition, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile. However, one limitation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide. One direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in clinical trials for the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. Another direction is the evaluation of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide in combination with other anti-cancer drugs, to determine whether it can enhance the efficacy of these drugs. Finally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide and to identify potential biomarkers that can predict response to treatment.

合成方法

The synthesis of N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the coupling reaction between 4-isopropoxybenzoic acid and 3-aminophenyl-2-furamide, which is catalyzed by a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with a protecting group such as Boc (tert-butyloxycarbonyl) to give the final product N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide.

科学研究应用

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these models, N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide has also been shown to be well-tolerated in preclinical studies, with a favorable safety profile.

属性

产品名称

N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC 名称

N-[3-[(4-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-18-10-8-15(9-11-18)20(24)22-16-5-3-6-17(13-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI 键

HVPCOUPUIVQTNX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

规范 SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。